![molecular formula C11H9BrN2O4 B1453036 ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate CAS No. 183384-45-4](/img/structure/B1453036.png)
ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of certain alkaloids started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate .Chemical Reactions Analysis
Ethyl 5-Bromo-3-formyl-1h-indole-2-carboxylate, a similar compound, has been used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation .Scientific Research Applications
Synthesis of Novel Indole-2-Carboxamides
Bratton et al. (2000) explored the synthesis of 3,5-substituted-indole-2-carboxamides, including the preparation of 5-nitro-indole-2-carboxylate and its derivatives. This study demonstrates the versatility of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate in the synthesis of various indole-2-carboxamides, showcasing its potential in chemical synthesis and modification (Bratton, Roth, Trivedi & Unangst, 2000).
Advancements in Pyrrole Synthesis
Pelkey et al. (1996) reported an abnormal Barton–Zard reaction using 3-nitro-N-(phenylsulfonyl)indole and ethyl isocyanoacetate, leading to the formation of a pyrrolo[2,3-b]indole ring system. This study highlights the role of this compound in facilitating novel synthetic pathways in heterocyclic chemistry (Pelkey, Chang & Gribble, 1996).
Carbomethylation in Arylacrylamides Synthesis
Dai et al. (2014) achieved carbomethylation of arylacrylamides using di-tert-butyl peroxide, leading to 3-ethyl-3-substituted indolin-2-one. This research signifies the chemical utility of this compound in creating functionalized indoles with a variety of substituents (Dai, Yu, Jiang, Guo, Yang & Cheng, 2014).
Structural Analysis and X-Ray Studies
Luo et al. (2019) synthesized and performed single-crystal X-ray analysis on a derivative of this compound. This study provides insight into the molecular structure and properties of derivatives of this compound, which is essential for understanding its potential applications in various fields of chemistry (Luo, Ma, Zhou & Huang, 2019).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives have been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of hiv-1 .
Biochemical Pathways
Indole derivatives have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
The action of indole derivatives can be influenced by various factors, including the specific biological environment in which they are used .
properties
IUPAC Name |
ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYECJOGUOZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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